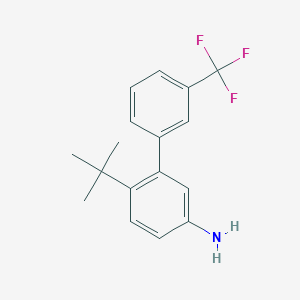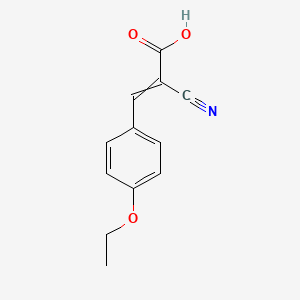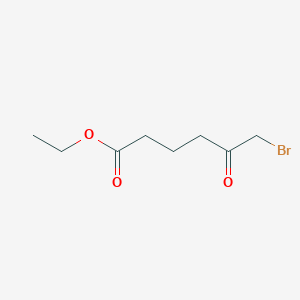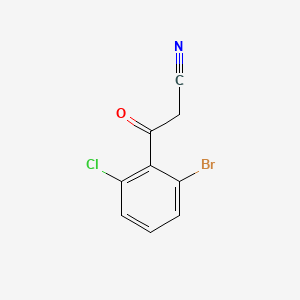![molecular formula C14H11Cl3N2O2 B13710960 3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)
3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid is a complex organic compound with the molecular formula C14H11Cl3N2O2 . This compound features a pyrazole ring substituted with chlorobenzyl and methyl groups, making it a unique entity in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzyl chloride with 3-methyl-1H-pyrazole under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, including chlorination and subsequent coupling with acrylic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process typically requires stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
化学反応の分析
Types of Reactions
3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions typically require specific conditions such as controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes .
類似化合物との比較
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,4-Dichlorobenzyl alcohol
Uniqueness
Compared to these similar compounds, 3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid stands out due to its unique substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties .
特性
分子式 |
C14H11Cl3N2O2 |
|---|---|
分子量 |
345.6 g/mol |
IUPAC名 |
3-[5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H11Cl3N2O2/c1-8-11(4-5-13(20)21)14(17)19(18-8)7-9-2-3-10(15)6-12(9)16/h2-6H,7H2,1H3,(H,20,21) |
InChIキー |
SMZNZWYZBWBWLZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1C=CC(=O)O)Cl)CC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)



![8-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710955.png)




